7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
Overview
Description
7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a prop-2-enyl group, and a 4-phenyl-3,6-dihydro-2H-pyridin-1-yl moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via a Heck reaction, where the quinazoline core is reacted with an appropriate alkene in the presence of a palladium catalyst.
Attachment of the 4-Phenyl-3,6-dihydro-2H-pyridin-1-yl Moiety: This step involves the nucleophilic substitution reaction of the quinazoline derivative with a 4-phenyl-3,6-dihydro-2H-pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl group, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can occur at the quinazoline core, converting it to dihydroquinazoline derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the quinazoline core and the pyridine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed under basic or acidic conditions.
Major Products
Oxidation: Formation of epoxides, aldehydes, or carboxylic acids.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of various substituted quinazoline and pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, preliminary studies indicate that this compound may have therapeutic potential. It is being investigated for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but it is believed that the compound may influence signal transduction pathways, gene expression, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 7-[oxo-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-ethyl-1H-quinazoline-2,4-dione
- 7-[oxo-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-methyl-1H-quinazoline-2,4-dione
- 7-[oxo-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-butyl-1H-quinazoline-2,4-dione
Uniqueness
The uniqueness of 7-(4-phenyl-1,2,3,6-tetrahydropyridine-1-carbonyl)-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione lies in its specific structural features, such as the prop-2-enyl group and the 4-phenyl-3,6-dihydro-2H-pyridin-1-yl moiety. These features confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-3-prop-2-enyl-1H-quinazoline-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-2-12-26-22(28)19-9-8-18(15-20(19)24-23(26)29)21(27)25-13-10-17(11-14-25)16-6-4-3-5-7-16/h2-10,15H,1,11-14H2,(H,24,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXSLUIVBTVWJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(=CC3)C4=CC=CC=C4)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.